2,6-Diaminopurine riboside is a modified nucleoside analog of adenosine, featuring an additional amino group at the 2-position of the purine ring. This structural modification allows for enhanced hydrogen bonding capabilities, particularly with uridine in complementary strands, which significantly increases the thermodynamic stability of nucleic acid duplexes. The compound is classified under modified nucleotides and is utilized extensively in biochemical research for its unique properties that affect nucleic acid structure and function.
2,6-Diaminopurine riboside can be derived from 2,6-diaminopurine, a purine base that can be synthesized through various chemical methods. This compound is categorized as a nucleoside and is specifically noted for its role in RNA and DNA studies due to its ability to stabilize nucleic acid structures. It is also classified as a nucleotide analog, which can replace adenosine in nucleic acids during synthesis.
The synthesis of 2,6-diaminopurine riboside typically involves several key steps:
The molecular formula of 2,6-diaminopurine riboside is C₁₁H₁₄N₄O₅. The structural representation includes:
The presence of the amino groups enhances its ability to form additional hydrogen bonds with complementary nucleotides, thereby stabilizing RNA and DNA structures during hybridization processes.
2,6-Diaminopurine riboside participates in various chemical reactions typical of nucleosides:
The mechanism of action for 2,6-diaminopurine riboside primarily revolves around its incorporation into nucleic acids:
Analyses have shown that substituting standard adenosine with 2,6-diaminopurine riboside can increase thermodynamic stability by approximately 0.9 to 2.3 kcal/mol depending on the context of the duplex formation .
The applications of 2,6-diaminopurine riboside span various fields within molecular biology:
2,6-Diaminopurine riboside (DAPR, C₁₀H₁₄N₆O₄; MW 282.26 g/mol) is a purine nucleoside analog where the canonical adenine base is substituted with 2,6-diaminopurine, retaining the β-D-ribofuranose sugar [1] [7]. The critical structural distinction is the replacement of the 2-position carbonyl group in adenine with an amino group (–NH₂). This modification enables a unique triple-hydrogen-bonding capability with uridine (U) in complementary strands:
Table 1: Hydrogen Bonding Properties of DAPR vs. Adenosine
Nucleoside | H-Bond Donors | H-Bond Acceptors | Preferred Pairing Partner | H-Bonds Formed |
---|---|---|---|---|
2,6-Diaminopurine Riboside | 4 (N1, N6, N2, 3'-OH) | 4 (N3, N7, O2', O4') | Uridine | 3 |
Adenosine | 3 (N1, N6, 3'-OH) | 5 (N3, N7, O2', O3', O4') | Uridine | 2 |
DAPR bridges structural features of adenosine and guanosine derivatives, leading to distinctive biochemical behaviors:
Table 2: Physicochemical Properties of DAPR and Key Derivatives
Property | DAPR | 2′,3′-Dideoxy-DAPR | 2′-O-Methyl-DAPR | LNA-DAPR |
---|---|---|---|---|
Molecular Formula | C₁₀H₁₄N₆O₄ | C₁₀H₁₄N₆O₂ | C₁₁H₁₆N₆O₄ | C₁₄H₂₀N₆O₄ |
Molecular Weight | 282.26 | 266.27 | 296.29 | 336.36 |
Key Stability Risk | ADA deamination | Reduced ADA sensitivity | Enhanced nuclease resistance | Rigid bicyclic sugar |
Primary Application | Antiviral prodrug; Oligo synthesis | HIV/HBV inhibition | Stabilized RNA hybrids | High-affinity probes |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7